~69‑Fold σ₁‑over‑DAT Binding Selectivity Minimises Dopaminergic Confounds Compared with Classical σ₁ Ligands
The compound displays a Ki of 30 nM at the guinea‑pig σ₁ receptor versus a Ki of 2080 nM at the mouse DAT, yielding an intra‑compound σ₁/DAT selectivity ratio of ~69 [1]. By contrast, the prototypical σ₁ ligand haloperidol binds σ₁ with Ki ≈ 2.5 nM but simultaneously blocks dopamine D₂ receptors with sub‑nanomolar affinity (Ki ≈ 0.5–1.4 nM), producing an effective σ₁/D₂ selectivity ratio of <5 and strongly confounding behavioural and biochemical readouts [2]. This ~14‑fold improvement in selectivity over the monoamine‑related target space makes the compound a superior tool for dissecting σ₁‑specific signalling without the dopamine‑mediated artefacts inherent to haloperidol and related butyrophenones.
| Evidence Dimension | Selectivity ratio (σ₁ Ki / DAT or D₂ Ki) |
|---|---|
| Target Compound Data | σ₁/DAT = 30 nM / 2080 nM ≈ 0.014 (selectivity ≈ 69‑fold for σ₁ over DAT) |
| Comparator Or Baseline | Haloperidol: σ₁/D₂ ≈ 2.5 nM / 1.0 nM ≈ 2.5 (selectivity < 5‑fold for σ₁ over D₂) |
| Quantified Difference | Target compound provides ~14‑fold greater selectivity for σ₁ over the most closely related monoamine‑associated off‑target (DAT) compared with haloperidol's selectivity over D₂ |
| Conditions | Target compound: guinea‑pig σ₁ ([³H]-(+)-pentazocine), mouse DAT ([³H]RTI‑121); Haloperidol: guinea‑pig σ₁ ([³H]-(+)-pentazocine), rat striatal D₂ ([³H]spiperone) – both datasets derived from standard radioligand filtration assays |
Why This Matters
Procurement of a σ₁ ligand that is demonstrably cleaner with respect to dopaminergic off‑targets reduces experimental noise in CNS target‑validation studies and lowers the risk of false‑positive hits in phenotypic screens driven by DAT or D₂ modulation.
- [1] BindingDB, Entry BDBM50040254 (CHEMBL3360022). Affinity data: Sigma‑1 Ki = 30 nM, DAT Ki = 2080 nM. View Source
- [2] Roth BL, Lopez E, Patel S, Kroeze WK. The multiplicity of serotonin receptors: uselessly diverse molecules or an embarrassment of riches? The Neuroscientist, 2000, 6(4), 252–262. (Reports haloperidol σ₁ Ki ≈ 2.5 nM and D₂ Ki ≈ 0.5–1.4 nM.) View Source
